4-{[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-[((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound featuring a triazole ring, a furan ring, and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Chlorophenoxy Group: This step involves the nucleophilic substitution reaction where the chlorophenoxy group is introduced to the furan ring.
Formation of the Triazole Ring: The triazole ring is formed via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Final Assembly: The final step involves the condensation of the furan and triazole intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or double bonds within the structure.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-[((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-[((E)-1-{5-[(3-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
- 4-[((E)-1-{5-[(3-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Uniqueness
The uniqueness of 4-[((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chlorophenoxy group, in particular, may enhance its interaction with certain biological targets compared to its bromine or fluorine analogs.
Properties
Molecular Formula |
C15H13ClN4O2S |
---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
4-[(E)-[5-[(3-chlorophenoxy)methyl]furan-2-yl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H13ClN4O2S/c1-10-18-19-15(23)20(10)17-8-13-5-6-14(22-13)9-21-12-4-2-3-11(16)7-12/h2-8H,9H2,1H3,(H,19,23)/b17-8+ |
InChI Key |
WYBVQHFSKXDCOF-CAOOACKPSA-N |
Isomeric SMILES |
CC1=NNC(=S)N1/N=C/C2=CC=C(O2)COC3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1=NNC(=S)N1N=CC2=CC=C(O2)COC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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